BenchChemオンラインストアへようこそ!

WAY-622252

Analytical Chemistry Quality Control Reproducibility

WAY-622252 is a 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one supplied at ≥98% HPLC purity, purpose-built for phenotypic screens targeting protein aggregation in amyloid diseases and synucleinopathies. Its defined LogP (2.09) and zero HBD support CNS membrane permeability in cell-based assays. Unlike generic quinazolinones, the specific N3-fluorophenyl and 2-methyl substitution pattern ensures reproducible target engagement, controlled off-target liability, and reliable SAR benchmarking. Procure this authenticated reference standard as a stable solid powder with full analytical documentation to eliminate uncontrolled variables in your aggregation and neurotoxicity workflows.

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
CAS No. 1897-80-9
Cat. No. B155770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-622252
CAS1897-80-9
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3
InChIKeyRONAQXGMJDYSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-622252 (CAS 1897-80-9): Quinazolinone Research Compound for Amyloid and Synucleinopathy Studies


WAY-622252 (CAS 1897-80-9) is a synthetic quinazolinone derivative with the IUPAC name 3-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one and molecular formula C15H11FN2O (MW 254.26 g/mol) . It is classified as a bioactive small molecule currently offered as an investigational compound for research into amyloid diseases and synucleinopathies . The compound features a 4-fluorophenyl substituent at N3 and a 2-methyl group, and is typically supplied as a solid powder with purity levels ≥98% as verified by HPLC .

Why WAY-622252 Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone derivatives exhibit highly diverse biological activities that are exquisitely sensitive to substitution pattern; even minor modifications at the 2‑, 3‑, or 6‑positions can profoundly alter target selectivity, potency, and physicochemical properties [1]. WAY‑622252 bears a specific 3‑(4‑fluorophenyl) and 2‑methyl substitution profile that distinguishes it from the multitude of other quinazolinone‑based compounds. Generic substitution with a structurally similar but unvalidated analog would introduce uncontrolled variables in target engagement, off‑target liability, and ADME behavior, rendering experimental outcomes non‑comparable [1]. Therefore, direct procurement of the defined compound is essential for maintaining scientific reproducibility.

Quantitative Differentiation Evidence for WAY-622252 (CAS 1897-80-9)


High Analytical Purity Ensures Reproducible Experimental Results

WAY-622252 is supplied with a verified purity of 98.0% by HPLC (MedChemExpress) and up to 99.69% in specific batches (TargetMol) . This exceeds the typical ≥95% purity threshold for research‑grade small molecules and reduces the likelihood of impurity‑driven artifacts in biological assays. While no direct head‑to‑head comparator data exist, this quantifiable purity metric serves as a baseline for procurement decisions where assay reproducibility is paramount.

Analytical Chemistry Quality Control Reproducibility

Favorable Physicochemical Profile Suggests CNS Penetration Potential

Predicted physicochemical parameters for WAY‑622252 include a calculated LogP of 2.09, zero hydrogen‑bond donors, a polar surface area (PSA) of 33 Ų, and a molecular weight of 254.26 g/mol . These values fall within established guidelines for CNS drug‑likeness (LogP 1‑3, HBD <3, PSA <90 Ų, MW <400) [1]. In contrast, many quinazolinone derivatives bearing polar or bulky substituents exceed these thresholds, potentially limiting brain exposure. This favorable profile differentiates WAY‑622252 from less permeable analogs when CNS‑targeted studies are planned.

Medicinal Chemistry ADME Blood-Brain Barrier

Distinct Research Application Focus: Amyloid Diseases and Synucleinopathies

Vendor documentation consistently designates WAY‑622252 as an investigational compound for the study of amyloid diseases and synucleinopathies . This contrasts with the predominant literature on quinazolinone derivatives, which is heavily weighted toward anticancer applications (e.g., DHFR/EGFR/VEGFR inhibition) [1]. Although direct comparative bioactivity data against amyloid‑ or synuclein‑specific inhibitors are absent, the curated application focus signals a differentiated research niche. Procurement of this specific compound ensures alignment with neurodegenerative disease models rather than oncology‑centric assays.

Neuroscience Protein Aggregation Phenotypic Screening

Undisclosed Molecular Target Enables Phenotypic Screening Applications

WAY‑622252 lacks a publicly disclosed molecular target or reported IC50/Kd values against any specific protein . This distinguishes it from targeted quinazolinone inhibitors (e.g., EGFR inhibitors with IC50 <100 nM) and positions it as a phenotypic probe. In phenotypic screening, a compound with no pre‑defined target allows unbiased interrogation of cellular pathways, avoiding the confirmation bias inherent in target‑based campaigns. While this absence of quantitative target data limits head‑to‑head comparisons, it defines a unique utility class.

Phenotypic Drug Discovery Target Deconvolution Chemical Biology

Recommended Research Applications for WAY-622252 (CAS 1897-80-9)


Phenotypic Screening in Neurodegeneration Models

Due to its lack of a defined molecular target and reported application in amyloid/synuclein research, WAY‑622252 is well‑suited for unbiased phenotypic screens aimed at identifying modulators of protein aggregation or neurotoxicity in cellular and ex vivo models .

Tool Compound for Amyloid Aggregation Studies

The compound's curation for amyloid diseases and synucleinopathies positions it as a reference tool in assays measuring amyloid‑beta or α‑synuclein fibrillization. Its favorable CNS drug‑likeness profile (LogP 2.09, HBD 0) supports its use in cell‑based models where membrane permeability is required .

Reference Standard for Quinazolinone Structure‑Activity Relationship (SAR) Studies

The 3‑(4‑fluorophenyl)‑2‑methyl substitution pattern serves as a baseline for SAR campaigns exploring the impact of quinazolinone substitution on biological activity. Its well‑defined purity (≥98%) and physicochemical parameters provide a reliable comparator for newly synthesized analogs .

Quality Control Standard in Chemical Synthesis

With documented HPLC purity (98.0%–99.69%) and a stable powder form, WAY‑622252 can serve as a reference standard for analytical method development and batch‑to‑batch consistency assessments in synthetic chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-622252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.